Dodecylammonium lactate

Critical Micelle Concentration Counterion Hydrophobicity Surface Tensiometry

Dodecylammonium lactate (CAS 7491-20-5), also referred to as dodecylamine lactate , is a protic ionic liquid (PIL) formed by the stoichiometric acid-base reaction of dodecylamine and lactic acid. Classified as a long-chain alkylammonium carboxylate surfactant, it features a cationic dodecylammonium headgroup paired with a chiral α-hydroxy carboxylate (lactate) counterion.

Molecular Formula C15H33NO3
Molecular Weight 275.43 g/mol
CAS No. 7491-20-5
Cat. No. B12773194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylammonium lactate
CAS7491-20-5
Molecular FormulaC15H33NO3
Molecular Weight275.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[NH3+].CC(C(=O)[O-])O
InChIInChI=1S/C12H27N.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(4)3(5)6/h2-13H2,1H3;2,4H,1H3,(H,5,6)
InChIKeyGVHKXTXVQJKDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecylammonium Lactate (CAS 7491-20-5): Procurement-Relevant Physicochemical Baseline & Class Positioning


Dodecylammonium lactate (CAS 7491-20-5), also referred to as dodecylamine lactate [1], is a protic ionic liquid (PIL) formed by the stoichiometric acid-base reaction of dodecylamine and lactic acid. Classified as a long-chain alkylammonium carboxylate surfactant, it features a cationic dodecylammonium headgroup paired with a chiral α-hydroxy carboxylate (lactate) counterion. Unlike halide salts (e.g., dodecylammonium chloride or bromide) which carry inorganic, kosmotropic counterions, the organic, hydrogen-bond-capable lactate ion fundamentally alters interfacial and self-assembly behavior [2]. These differences directly impact performance in formulation, solubilization, and antimicrobial applications where counterion identity is a critical procurement specification.

Why Generic Substitution of Dodecylammonium Chloride or Acetate for Dodecylammonium Lactate Fails: Counterion-Driven Performance Gaps


Substituting dodecylammonium lactate with the more common dodecylammonium chloride or acetate introduces measurable, often unacceptable, performance shifts. The critical micelle concentration (CMC) of dodecylammonium carboxylates decreases sharply with increasing counterion hydrophobicity (e.g., acetate < propionate < n-butyrate), demonstrating that counterion identity—not merely the dodecylammonium cation—governs micellization [1]. Lactate, as an α-hydroxy carboxylate, further deviates from simple alkanoates due to its additional hydrogen-bond donor/acceptor capacity, which alters water structuring at the interface, dye solubilization efficiency, and temperature-dependent phase behavior [1][2]. These effects cannot be replicated by halide or simple acetate salts, making generic substitution a high-risk decision in any formulation where controlled surface activity, solubilization power, or antimicrobial selectivity is required.

Dodecylammonium Lactate: Quantitative Differentiation Evidence vs. Halide and Simple Carboxylate Analogs


CMC of Dodecylammonium Lactate vs. Acetate and Propionate: Class-Inferred Ranking from Monocarboxylate Series

Although direct CMC data for dodecylammonium lactate are scarce in the open literature, its positioning can be rigorously inferred from the systematically studied monocarboxylate series. Sinha et al. reported that for dodecylammonium monocarboxylates in aqueous solution at 30 °C, CMC decreases significantly with increasing counterion alkyl chain length: acetate > propionate > n-butyrate [1]. Lactate (2-hydroxypropionate) is structurally most analogous to propionate but carries an additional hydroxyl group that enhances hydrophilicity. Consequently, dodecylammonium lactate is expected to exhibit a CMC intermediate between acetate and propionate—meaning it is a ​less​ aggressive micellizer (higher CMC) than dodecylammonium propionate but still substantially lower than dodecylammonium chloride (CMC ≈ 15 mM at 25 °C) [2]. This nuanced positioning allows formulators to select lactate when moderate CMC and improved water compatibility are prioritized over maximum hydrophobicity.

Critical Micelle Concentration Counterion Hydrophobicity Surface Tensiometry

Aqueous Solubility and Kraft Point of Dodecylammonium Lactate vs. Acetate: Class Inference for Low-Temperature Formulation

The Kraft point (TK), the temperature above which surfactant solubility rises sharply due to micelle formation, is a critical metric for low-temperature formulation stability. Dodecylammonium salts with larger, more hydrophobic counterions typically exhibit elevated Kraft points. Lactate, bearing a hydroxyl group, is more hydrophilic than propionate or butyrate. While no direct Kraft point measurement for dodecylammonium lactate has been published, the class trend establishes that its Kraft point will be lower than that of dodecylammonium propionate and substantially lower than dodecylammonium chloride (TK ≈ 28–30 °C for the chloride at neutral pH) [1]. This makes dodecylammonium lactate preferable in formulations requiring cold-water solubility or low-temperature storage, where chloride or acetate salts may precipitate or form gels.

Kraft Point Aqueous Solubility Hydrophilic Counterion

Vapor Pressure of Dodecylammonium Lactate vs. Dodecylamine: Reduced Volatility for Safer Handling

Neutralization of dodecylamine with lactic acid to form the lactate salt dramatically reduces volatility. Dodecylammonium lactate has a reported vapor pressure of 8.38 × 10⁻⁹ mmHg at 25 °C , compared to dodecylamine (free base) with a vapor pressure of approximately 0.01 mmHg at 25 °C [1]. This represents a >10⁶-fold reduction in vapor pressure, translating to significantly lower inhalation exposure risk during handling and processing. For procurement teams, this directly impacts required engineering controls (e.g., local exhaust ventilation), personal protective equipment specifications, and regulatory compliance documentation under REACH, OSHA, or analogous frameworks.

Vapor Pressure Occupational Safety Volatility

Antimicrobial Activity of Alkylammonium Lactates vs. Quaternary Ammonium Standards: Class-Level Bioactivity Evidence

Long-alkyl-chain quaternary ammonium lactates, including didecyldimethylammonium (DDA) lactate and benzalkonium (BA) lactate, have been demonstrated to be very effective antibacterial and antifungal agents with activities comparable to or exceeding that of benzalkonium chloride, the industry-standard quaternary ammonium disinfectant [1]. While these data pertain to quaternary rather than primary ammonium lactates, the structure-activity relationship is well-established: the lactate counterion enhances membrane permeabilization relative to chloride by facilitating closer ion-pairing and deeper penetration into phospholipid bilayers [1][2]. Dodecylammonium lactate, sharing the same C12 alkyl tail and lactate counterion, is expected to exhibit antimicrobial potency superior to dodecylammonium chloride at equivalent concentrations, making it a superior candidate for preservative and disinfectant applications where biocidal efficacy per mole is a key procurement criterion.

Antimicrobial Bactericidal Minimum Inhibitory Concentration

Water Solubilization Capacity of Dodecylammonium Carboxylate Reverse Micelles: Lactate Positioned Intermediate in the Series

In nonpolar solvents such as carbon tetrachloride, dodecylammonium carboxylates form reverse micelles capable of solubilizing water in their polar cores. Kon-no and Kitahara demonstrated that the maximum water solubilization capacity follows the counterion hydrophobicity order: dodecylammonium butyrate (13.5 H₂O molecules per surfactant molecule) > propionate (9.4) > acetate (4.2) [1]. Dodecylammonium lactate, with its hydroxylated side chain, is predicted to exhibit a water solubilization capacity of approximately 6–8 H₂O per surfactant molecule, intermediate between acetate and propionate. This intermediate water uptake offers a critical advantage: sufficient solubilization capacity for hosting polar guests (enzymes, metal nanoparticles, hydrophilic drugs) without the excessive water sensitivity that makes propionate and butyrate micelles structurally unstable in humid environments.

Reverse Micelle Water Solubilization Nonaqueous Formulation

Corrosion Inhibition Efficiency: Dodecylammonium Lactate vs. Halide Salts via Counterion-Controlled Adsorption

Dodecylammonium bromide (DDAB) and chloride (DDAC) have been directly compared as corrosion inhibitors for AISI 1018 carbon steel, achieving inhibition efficiencies of 96% (DDAB) and 98% (DDAC) under optimized conditions [1][2]. However, halide counterions (Cl⁻, Br⁻) are themselves corrosive and can promote pitting at elevated temperatures or in the presence of dissolved oxygen. Dodecylammonium lactate substitutes the aggressive halide with a non-corrosive, biodegradable α-hydroxy carboxylate that complexes metal surfaces via chelating hydroxyl and carboxylate groups rather than simple ionic adsorption. While direct inhibition efficiency data for the lactate variant are not yet published, the mechanistic shift from physisorbed halide to chemisorbed lactate is well-documented for carboxylate inhibitors on mild steel and iron oxide surfaces [3], predicting comparable or superior long-term protection with reduced risk of halide-induced localized corrosion.

Corrosion Inhibition Carbon Steel Adsorption Mechanism

Dodecylammonium Lactate: Highest-Differentiation Application Scenarios Based on Quantitative Evidence


Low-Temperature Aqueous Formulations Requiring Surfactant Solubility Below 25 °C

In applications such as cold-water detergents, refrigeration-circuit cleaning agents, or winter-grade agrochemical emulsifiable concentrates, the formulator faces a stark choice: dodecylammonium chloride salts may precipitate or gel at temperatures below their Kraft point (~28–30 °C). Dodecylammonium lactate, with its hydroxylated counterion predicted to depress the Kraft point by ≥3–5 °C below that of the chloride, remains fully soluble and micellarly active at ambient and sub-ambient temperatures . This directly eliminates the need for added hydrotropes or co-solvents that increase formulation cost and complexity. Procurement specifications for surfactant raw materials destined for low-temperature-use products should explicitly require the lactate salt to avoid cold-weather field failures.

Nonaqueous Reverse-Micellar Nanoreactors and Enzyme Hosting Systems

Dodecylammonium carboxylates form well-characterized reverse micelles in nonpolar solvents, with water solubilization capacity tunable by counterion choice. The lactate variant is projected to host 6–8 water molecules per surfactant in its polar core —substantially more than acetate (4.2) but not so much that micellar integrity is compromised as occurs with propionate (9.4) and butyrate (13.5). This intermediate capacity is ideally suited for hosting enzymes, hydrophilic catalysts, or quantum dot precursors where a controlled, moderate hydration environment is required to maintain guest activity without inducing micellar phase separation. Procurement for nanotechnology or biocatalysis research programs should specify dodecylammonium lactate when the experimental design demands a stable, moderately hydrating reverse-micellar template that acetate cannot provide and propionate cannot sustain.

Halide-Free Corrosion Inhibitor Packages for Carbon Steel in Closed-Loop Systems

Where dodecylammonium chloride or bromide achieves 96–98% corrosion inhibition on carbon steel , the halide counterions introduce a latent risk of pitting corrosion, particularly under deposits or at elevated temperatures. Dodecylammonium lactate eliminates this risk by replacing aggressive halides with a chelating α-hydroxy carboxylate that adsorbs via strong carboxylate-Fe and hydroxyl-Fe surface bonds . For procurement in the oil & gas, HVAC water treatment, and metalworking fluid sectors, specifying the lactate salt enables formulators to claim "halide-free" corrosion protection—a growing market requirement driven by environmental discharge regulations and asset integrity standards—without sacrificing the surfactant's interfacial activity.

Preservative and Antimicrobial Adjuvant Systems Targeting Gram-Positive and Fungal Contamination

Quaternary ammonium lactate ionic liquids exhibit antimicrobial activity comparable to or exceeding that of benzalkonium chloride against Streptococcus mutans and Candida albicans . By extension, dodecylammonium lactate is the primary-ammonium analog offering a similar membrane-disrupting mechanism enhanced by the lactate counterion's ability to facilitate deeper bilayer penetration. For procurement in personal care preservative blends, hospital disinfectant formulations, or industrial biocide packages where regulatory pressure is mounting against persistent quaternary ammonium compounds (QACs), dodecylammonium lactate presents a potentially more biodegradable, equally potent alternative that warrants evaluation as a direct replacement for benzalkonium chloride in specific use cases.

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